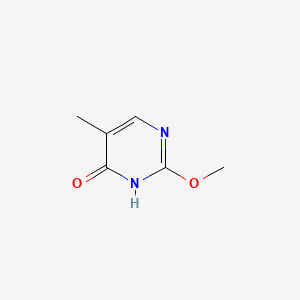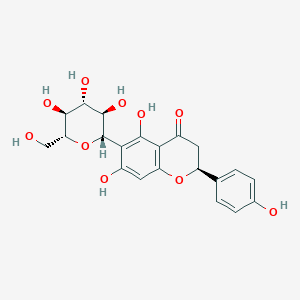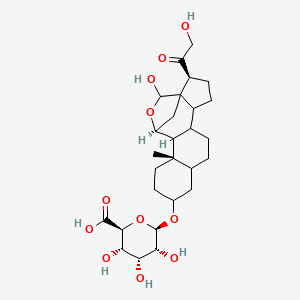![molecular formula C54H70O7 B1222984 (8r,9s,13s,14s)-3-Hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6h-cyclopenta[a]phenanthren-17-one;(8r,9s,13s,14s,17s)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;(8r,9s,13s,14s,16r,17r)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol CAS No. 79275-73-3](/img/structure/B1222984.png)
(8r,9s,13s,14s)-3-Hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6h-cyclopenta[a]phenanthren-17-one;(8r,9s,13s,14s,17s)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;(8r,9s,13s,14s,16r,17r)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(8r,9s,13s,14s)-3-Hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6h-cyclopenta[a]phenanthren-17-one;(8r,9s,13s,14s,17s)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;(8r,9s,13s,14s,16r,17r)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol” consists of three naturally occurring estrogens: estradiol, estriol, and estrone. These estrogens are crucial for the development and maintenance of female secondary sex characteristics, reproductive function, regulation of the menstrual cycle, and maintenance of pregnancy . Estradiol is the most potent estrogen, followed by estrone and estriol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Estradiol, estriol, and estrone can be synthesized through various chemical routes. One common method involves the reduction of estrone to estradiol using sodium borohydride in methanol . Estriol can be synthesized from estrone through a series of hydroxylation reactions .
Industrial Production Methods
In industrial settings, these estrogens are often produced through extraction from natural sources, such as the urine of pregnant mares, or through synthetic methods involving complex organic reactions . The extracted or synthesized estrogens are then purified and combined in specific ratios to form the desired mixture .
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Estradiol can be oxidized to estrone using oxidizing agents like chromium trioxide.
Reduction: Estrone can be reduced to estradiol using reducing agents like sodium borohydride.
Substitution: Hydroxyl groups in these estrogens can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and catalysts.
Major Products
Oxidation of Estradiol: Produces estrone.
Reduction of Estrone: Produces estradiol.
Hydroxylation of Estrone: Produces estriol.
Applications De Recherche Scientifique
The compound has numerous applications in scientific research:
Mécanisme D'action
The compound exerts its effects by binding to estrogen receptors in various tissues, including the breast, uterus, and brain . Upon binding, the estrogen-receptor complex translocates to the nucleus, where it regulates gene transcription, leading to the production of proteins that mediate the physiological effects of estrogens . The primary molecular targets include estrogen receptors alpha and beta, which are involved in the regulation of reproductive and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Conjugated Estrogens: A mixture of estrogens used in hormone replacement therapy.
Estrone Sulfate: A conjugated form of estrone used in various therapeutic applications.
Uniqueness
The estradiol mixture with estriol and estrone is unique due to its combination of three naturally occurring estrogens, each with distinct physiological roles and potencies . This mixture provides a more comprehensive approach to hormone replacement therapy compared to single estrogen formulations .
Propriétés
Numéro CAS |
79275-73-3 |
|---|---|
Formule moléculaire |
C54H70O7 |
Poids moléculaire |
831.1 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3.C18H24O2.C18H22O2/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21;2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3;3,5,10,14-16,19H,2,4,6-9H2,1H3/t13-,14-,15+,16-,17+,18+;14-,15-,16+,17+,18+;14-,15-,16+,18+/m111/s1 |
Clé InChI |
GVYXYMBQFWEWRH-MXEORCBVSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Synonymes |
hormonin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-Hydroperoxy-3-methylbut-1-enyl)-9-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B1222902.png)







![Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-3-[[(4-methoxyphenyl)methyl]amino]-,hydrochloride (1:1)](/img/structure/B1222915.png)




